molecular formula C20H21NO3 B2826266 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one CAS No. 720673-73-4

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one

Cat. No.: B2826266
CAS No.: 720673-73-4
M. Wt: 323.392
InChI Key: LPGQJMGJXIZHRI-UHFFFAOYSA-N
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Description

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. Coumarins are a prominent class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects . The therapeutic potential of these compounds is highly dependent on the substitution pattern on the core structure, with specific modifications leading to varied pharmacological profiles . Research Applications and Potential: While specific data for this exact compound is limited, research on structurally very similar analogs provides strong indications of its potential research value. A recently published study (2025) on coumarin-chalcone hybrids highlighted a closely related compound, (E)-7-(diethylamino)-3-(4-(methoxyphenyl)acryloyl)-2H-chromen-2-one (Hybrid H12), for its significant antiparasitic activity . This hybrid demonstrated promising in vitro activity against intracellular amastigotes of Leishmania braziliensis , with the substituent at the C7 position (diethylamino) noted as a key structural requirement for this biological effect . Furthermore, Structure-Activity Relationship (SAR) studies consistently indicate that substituents at the C-3 and C-4 positions of the coumarin core are crucial for developing potent antibacterial agents ,- making this compound a valuable scaffold for investigating new anti-infective therapies . Handling and Use: This product is intended for research purposes only in laboratory settings. It is not meant for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(diethylamino)-3-(4-methoxyphenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-4-21(5-2)16-9-6-15-12-18(20(22)24-19(15)13-16)14-7-10-17(23-3)11-8-14/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGQJMGJXIZHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 7-diethylamino-4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the condensation reaction, and the purification of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The diethylamino and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. Dihydropyridine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Effects :
    • The thiazole and pyridine moieties are known to possess antimicrobial properties. Studies have demonstrated that compounds containing these groups can effectively combat bacterial infections, making them suitable candidates for developing new antibiotics .
  • Anti-inflammatory Properties :
    • Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to N-methyl-6-oxo-N-(2-oxo-2-((4-(pyridin-3-yl)thiazol-2-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide have shown potential in reducing inflammatory responses in preclinical models .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of similar dihydropyridine derivatives on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth and increased apoptosis markers, suggesting potential for further development as anticancer agents .
  • Antimicrobial Testing :
    • Another research focused on the antimicrobial properties of thiazole-containing compounds. The study reported effective inhibition of Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a broad-spectrum antibiotic .

Data Tables

Application AreaObserved EffectReference
Anticancer ActivityInhibition of tumor growth
Antimicrobial EffectsEffective against various bacteria
Anti-inflammatoryReduction of inflammatory markers

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to undergo intramolecular charge transfer (ICT) upon excitation. This property makes it useful as a fluorescent probe for detecting and imaging biological molecules and structures. Additionally, its potential therapeutic effects are believed to involve the modulation of cellular signaling pathways and the inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Key Properties References
7-(Diethylamino)-3-phenylchromen-2-one Phenyl (3) Solid-state fluorescence; planar molecular packing
7-(Diethylamino)-3-(CF₃CO)chromen-2-one Trifluoroacetyl (3) Crystallographic data (CCDC 2356385); solvent-dependent synthesis
7-(Diethylamino)-3-(thiophen-2-yl)chromen-2-one Thiophene (3), Methyl (4) Enhanced conjugation; potential photochemical applications
7-[2-(Diethylamino)ethoxy]-3-(4-methoxyphenyl)-4-phenylchromen-2-one Ethoxy chain (7), Phenyl (4) Increased steric bulk; reduced solubility
3-(4-Chlorophenyl)-7-methoxy-4-methylchromen-2-one Chlorophenyl (3), Methyl (4) Altered electronic profile; moderate antimicrobial activity
7-(Diethylamino)-3-(benzimidazolium)chromen-2-one Benzimidazolium (3) Industrial dye application (Brilliant Yellow B6GL); ionic character

Photophysical Properties

  • Fluorescence: The diethylamino group in position 7 induces a bathochromic shift (~50–100 nm) compared to unsubstituted coumarins. For example, 7-(diethylamino)-3-phenylchromen-2-one exhibits strong solid-state fluorescence due to planar molecular packing .
  • Quantum Yields : Derivatives with electron-withdrawing groups (e.g., trifluoroacetyl) show lower quantum yields due to intramolecular charge transfer (ICT) effects, whereas thiophene-containing analogs exhibit moderate yields owing to extended conjugation .

Pharmacological Activity

  • Antimicrobial and Anticancer : Methoxy and hydroxyl groups in coumarin derivatives correlate with enhanced bioactivity. For instance, 3,4-dihydroxyphenyl-substituted coumarins demonstrate higher bioavailability and antimicrobial efficacy compared to the target compound . However, the 4-methoxyphenyl group may improve membrane permeability, a critical factor in anticancer applications .
  • Anti-inflammatory: Derivatives like 7-hydroxy-4-phenylchromen-2-one exhibit potent anti-inflammatory effects, but the diethylamino group in the target compound may reduce this activity due to altered electronic interactions .

Solubility and Bioavailability

  • The 4-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration compared to hydrophilic analogs like 7-hydroxycoumarins . However, bulky substituents (e.g., ethoxy chains in ) reduce aqueous solubility, limiting their therapeutic utility.

Biological Activity

7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one, a member of the chromen-2-one family, has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of its biological activity, mechanisms of action, and research findings.

This compound features a chromen-2-one backbone with diethylamino and methoxyphenyl substituents, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3

The presence of the diethylamino group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Apoptosis Induction : In cancer cells, it has been shown to induce apoptosis through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation .
  • Molecular Docking : Studies indicate strong binding affinity to the p53 protein, suggesting its role as a modulator in cancer therapy .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer effects:

  • Cell Lines Tested : The compound was evaluated against human epithelial adenocarcinoma (LoVo) and healthy fibroblast (CCD-18Co) cell lines.
  • Mechanisms : It was found to reduce mitochondrial membrane potential (MMP), increase intracellular ROS levels, and induce DNA damage, leading to apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. Its effectiveness stems from its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting specific cytokines and inflammatory mediators. This action is crucial for developing therapeutic agents for inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Study :
    • Objective : To assess the anticancer potential using the LoVo cell line.
    • Findings : The compound induced significant apoptosis characterized by increased ROS levels and DNA damage markers .
    • Table 1: Anticancer Activity Summary
    Cell LineIC50 (µM)Mechanism of Action
    LoVo15.6Apoptosis induction via ROS
    CCD-18Co>50Selective toxicity towards cancer cells
  • Antimicrobial Study :
    • Objective : To evaluate antimicrobial efficacy against bacterial strains.
    • Findings : Demonstrated significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL.

Q & A

Q. What are the established synthetic routes for 7-(Diethylamino)-3-(4-methoxyphenyl)chromen-2-one?

The synthesis typically involves a multi-step approach:

  • Chromenone Core Formation : A condensation reaction between a substituted phenol and a ketone/aldehyde derivative under acidic or basic conditions .
  • Functionalization : Introduction of the diethylamino group at the 7-position via nucleophilic substitution (e.g., using diethylamine and a halogenated precursor) and the 4-methoxyphenyl group at the 3-position through Suzuki coupling or Friedel-Crafts alkylation .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalysts like K₂CO₃ or palladium complexes) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : NMR (¹H/¹³C) to verify substituent positions and coupling patterns .
  • Purity Assessment : HPLC or GC-MS to ensure >95% purity .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural elucidation .

Q. What preliminary biological activities have been reported for chromen-2-one derivatives?

Chromen-2-one analogs exhibit:

  • Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive/negative bacteria .
  • Antioxidant Properties : Evaluated using DPPH radical scavenging assays .
  • Fluorescence Applications : Potential as pH-sensitive probes due to the diethylamino group’s electron-donating effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the diethylamino substitution step?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of diethylamine .
  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate halogen displacement .
  • Real-Time Monitoring : In-situ FTIR or NMR to track reaction progress and adjust stoichiometry .

Q. What strategies address discrepancies in reported biological activity data across studies?

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer studies) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across a wide concentration range (nM–μM) to avoid false negatives .
  • Molecular Docking : Validate target interactions (e.g., with COX-2 or DNA topoisomerases) to explain mechanistic variations .

Q. How does the electronic environment of the 4-methoxyphenyl group influence photophysical properties?

  • Substituent Effects : The methoxy group’s electron-donating nature enhances intramolecular charge transfer (ICT), red-shifting fluorescence emission .
  • Solvatochromism : Test in solvents of varying polarity (e.g., hexane vs. ethanol) to correlate Stokes shift with solvent dielectric constant .

Q. What computational methods are used to predict the compound’s pharmacokinetic profile?

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

Methodological Considerations

Q. How to design experiments for evaluating synergistic effects with other therapeutics?

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergism/antagonism in drug combinations .
  • In Vivo Models : Co-administer with standard drugs (e.g., paclitaxel) in xenograft models to assess tumor growth inhibition .

Q. What techniques resolve challenges in crystallizing hydrophobic chromenone derivatives?

  • Co-Crystallization : Add hydrophilic co-formers (e.g., succinic acid) to improve lattice stability .
  • Slow Evaporation : Use mixed solvents (e.g., chloroform/methanol) to control nucleation rates .

Data Contradiction Analysis

Q. How to interpret conflicting results in antioxidant vs. pro-oxidant activity?

  • Redox Context : Measure ROS levels (e.g., using DCFH-DA probes) under varying oxygen tensions .
  • Metal Chelation Studies : Test interactions with Fe²⁺/Cu²⁺, which may shift activity from antioxidant to pro-oxidant .

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